molecular formula C12H13NO2 B12073207 3-(1H-Indol-4-yl)-propionic acid methyl ester

3-(1H-Indol-4-yl)-propionic acid methyl ester

Cat. No.: B12073207
M. Wt: 203.24 g/mol
InChI Key: LELNTLXFUBBHOG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-(1H-indol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELNTLXFUBBHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves the esterification of 3-(1H-Indol-4-yl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes often employ more robust catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: 3-(1H-Indol-4-yl)-propanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 3-(1H-Indol-4-yl)-propionic acid methyl ester, exhibit significant anticancer properties. For instance, modifications to the indole structure have led to the development of potent histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin .

1.2 Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. Specifically, 3-(1H-Indol-4-yl)-propionic acid methyl ester has demonstrated antioxidant properties and the ability to inhibit monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease . The compound's neuroprotective mechanisms are attributed to its ability to scavenge free radicals and modulate neuroinflammatory processes.

Anticancer Studies

A study conducted on a series of indole derivatives highlighted the synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its analogs. These compounds were evaluated for their cytotoxic effects against cancer cell lines. The results showed that certain modifications enhanced their potency as HDACIs, with some derivatives achieving IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Reference
DoxorubicinHeLa2.29
Indole Derivative AHeLa0.69
Indole Derivative BHeLa11

Neuroprotective Studies

In another investigation focusing on neuroprotection, researchers synthesized several analogs of 3-(1H-Indol-4-yl)-propionic acid methyl ester. These compounds were tested for their ability to inhibit MAO-B and protect neuronal cells from oxidative stress-induced apoptosis. The study concluded that certain derivatives significantly improved cell viability under oxidative stress conditions .

CompoundMAO-B Inhibition (%)Cell Viability (%)Reference
Control (No Treatment)-100
Indole Derivative C75%85%
Indole Derivative D60%75%

Mechanism of Action

The mechanism of action of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The indole ring structure allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological targets. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-(1H-indol-4-yl)propanoate
  • CAS No.: 1313043-36-5
  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Structure : Comprises a propionic acid methyl ester backbone substituted with a 1H-indole moiety at the 4-position of the indole ring .

Key Features: The indole ring is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 4-position substitution on the indole ring distinguishes it from analogs with substitutions at the 3-, 5-, or 6-positions, which may influence biological interactions .

Comparison with Structurally Similar Compounds

Nitro-Substituted Phenylpropionate Esters

Examples :

  • 2-Chloro-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester (C₁₀H₉ClNO₅, MW 258.64)
  • 3-(4-Hydroxy-3,5-dinitrophenyl)propionic acid methyl ester (C₁₀H₁₀N₂O₇, MW 270.20)

Structural Differences :

  • Substituents: Nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring.
  • Key Properties: Nitro groups increase electrophilicity, enhancing reactivity in redox or nucleophilic substitution reactions.

Indole-Substituted Propionate Esters

Examples :

  • 2-Hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester (C₁₂H₁₃NO₃, MW 219.24)
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₁NO₂, MW 189.21)

Structural Differences :

  • Substitution Position : Indole-3-yl vs. indole-4-yl.
  • Functional Groups : Hydroxyl (-OH) or methyl (-CH₃) groups.

Key Properties :

  • The 3-position indole substitution (as in compound 5) mimics tryptophan derivatives, enabling interactions with serotonin receptors or enzymes like monoamine oxidase .

Heterocyclic and Bulky Substituents

Examples :

  • (S)-3-(1H-Imidazol-4-yl)-propionic acid methyl ester (C₇H₁₀N₂O₂, MW 154.17)
  • Methyl 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate (C₂₃H₃₀O₃, MW 338.49)

Structural Differences :

  • Heterocycles : Imidazole rings introduce hydrogen-bonding capabilities.
  • Bulky Groups: tert-Butyl groups in the phenolic derivative create steric hindrance.

Key Properties :

  • Imidazole-containing analogs (e.g., compound 11) are designed for targeted enzyme inhibition, such as histidine decarboxylase .
  • The tert-butyl-hydroxyphenyl derivative () acts as an antioxidant, leveraging the phenolic -OH group for radical scavenging .

Halogenated and Aromatic Derivatives

Examples :

  • Methyl 3-(2-bromophenyl)propionate (C₁₀H₁₁BrO₂, MW 243.10)

Structural Differences :

  • Halogenation : Bromine atom at the ortho position of the phenyl ring.

Key Properties :

  • Bromine enhances molecular weight and polarizability, facilitating halogen bonding in protein-ligand interactions .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Source
3-(1H-Indol-4-yl)-propionic acid methyl ester C₁₂H₁₃NO₂ 203.24 Indol-4-yl, methyl ester Pharmaceutical candidate (structural uniqueness)
2-Chloro-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester C₁₀H₉ClNO₅ 258.64 Cl, nitro, hydroxyl Antimicrobial
2-Hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester C₁₂H₁₃NO₃ 219.24 Indol-3-yl, hydroxyl Chiral resolution via SFC
Methyl 3-(2-bromophenyl)propionate C₁₀H₁₁BrO₂ 243.10 Bromophenyl Halogen bonding potential
3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionic acid methyl ester C₂₃H₃₀O₃ 338.49 t-butyl, hydroxyl Antioxidant

Research Implications

  • 3-(1H-Indol-4-yl)-propionic acid methyl ester lacks electron-withdrawing groups (e.g., nitro) or bulky substituents, suggesting lower toxicity and a broader therapeutic window compared to nitro derivatives.
  • The indole-4-yl substitution may offer unique receptor-binding profiles compared to indole-3-yl analogs, warranting further studies on serotoninergic or antitumor activity .
  • Synthetic modifications, such as introducing halogens or heterocycles, could enhance target specificity or metabolic stability .

Biological Activity

3-(1H-Indol-4-yl)-propionic acid methyl ester, an indole derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The unique structure of the indole ring allows for various interactions with biological targets, making these compounds valuable in medicinal chemistry and drug development.

The mechanism of action for 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves interactions with specific molecular targets such as enzymes and receptors. The indole structure facilitates π-π stacking, hydrogen bonding, and hydrophobic interactions crucial for binding to these targets. These interactions can lead to significant biological effects, including inhibition of cancer cell proliferation and modulation of inflammatory responses.

Anticancer Activity

Several studies have reported the anticancer potential of 3-(1H-Indol-4-yl)-propionic acid methyl ester. For instance:

  • In vitro Studies : Research demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. In one study, derivatives showed inhibitory effects on HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a strong potential for selective targeting of cancerous cells while sparing normal cells .
  • Mechanisms : The compound's activity is linked to its ability to induce apoptosis in cancer cells through pathways involving heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) .

Anti-inflammatory Activity

Indole derivatives like 3-(1H-Indol-4-yl)-propionic acid methyl ester have also shown promise in reducing inflammation:

  • Macrophage Migration Inhibitory Factor (MIF) : The compound has been identified as a potent inhibitor of MIF, a pro-inflammatory mediator. It inhibited MIF's tautomerase activity with an IC50 of 1.65 µM, demonstrating its potential to modulate inflammatory responses at the cellular level .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityIC50 Values
3-(1H-Indol-4-yl)-propionic acid methyl esterIndole derivativeAnticancer, anti-inflammatory0.12 - 0.81 mg/mL
Indole-3-acetic acid methyl esterSimilar backbonePlant growth regulatorVaries
3-(1H-Indol-3-yl)-propionic acid methyl esterDifferent nitrogen positionAnticancerVaries

Case Studies and Research Findings

  • Case Study on Colon Cancer : A study focused on the effects of various indole derivatives on colon cancer cells highlighted that compounds similar to 3-(1H-Indol-4-yl)-propionic acid methyl ester exhibited significant antiproliferative activity through apoptosis induction and cell cycle arrest in the S phase .
  • Neuroprotective Effects : Another research avenue explored the neuroprotective properties of indole derivatives against oxidative stress-induced neurotoxicity. The findings indicated that these compounds could prevent neuronal death and oxidative damage in vitro .

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